molecular formula C9H4F2INO2 B14115922 5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid

5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid

Cat. No.: B14115922
M. Wt: 323.03 g/mol
InChI Key: INEMBUYYJMVUJK-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a difluoroindole precursor. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluoro-1H-indole-2-carboxylic acid
  • 5-Iodo-1H-indole-2-carboxylic acid
  • 6-Fluoro-3-iodo-1H-indole-2-carboxylic acid

Uniqueness

5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these atoms can also affect its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H4F2INO2

Molecular Weight

323.03 g/mol

IUPAC Name

5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H4F2INO2/c10-4-1-3-6(2-5(4)11)13-8(7(3)12)9(14)15/h1-2,13H,(H,14,15)

InChI Key

INEMBUYYJMVUJK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=C2I)C(=O)O

Origin of Product

United States

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